molecular formula C13H10BrClN2O B2845354 N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide CAS No. 638141-95-4

N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide

Cat. No.: B2845354
CAS No.: 638141-95-4
M. Wt: 325.59
InChI Key: QOEAWCRJNNPIKY-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with 4-chlorobenzoyl chloride in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically using anhydrous solvents such as tetrahydrofuran or dimethylformamide, at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Material Science: The compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit specific enzymes or receptors. The bromine and chlorine atoms in the molecule enhance its binding affinity to the target sites, thereby modulating the biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide can be compared with other similar compounds, such as:

    N-(5-bromo-6-methylpyridin-2-yl)acetamide: This compound has a similar pyridine core but with an acetamide group instead of a chlorobenzamide moiety.

    N-(5-bromo-6-methylpyridin-2-yl)-2-(2-methylphenyl)acetamide: This compound features a different substitution pattern on the acetamide group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O/c1-8-11(14)6-7-12(16-8)17-13(18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEAWCRJNNPIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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